molecular formula C8H6ClF2NO3 B2726592 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid CAS No. 1373864-11-9

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid

Cat. No.: B2726592
CAS No.: 1373864-11-9
M. Wt: 237.59
InChI Key: WLNVGQDPQPPZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

The synthesis of 5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3/c9-5-1-4(8(13)14)2-12-7(5)15-3-6(10)11/h1-2,6H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVGQDPQPPZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared in 83% yield (4.12 g, a white solid) from 5,6-dichloronicotinic acid (4.00 g, 20.8 mmol) and 2,2-difluoroethanol instead of 2,2,2-trifluoroethanol by the similar manner in Step-1 of Amine-1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Amine-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

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